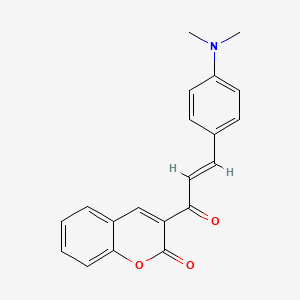

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one

Description

(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-2H-chromen-2-one is a coumarin-chalcone hybrid compound synthesized via Claisen-Schmidt condensation. The core structure consists of a coumarin moiety (2H-chromen-2-one) linked to a dimethylamino-substituted phenyl group through an α,β-unsaturated ketone bridge. Key synthetic steps involve reacting 3-acetylcoumarin with 4-(dimethylamino)benzaldehyde in the presence of a base catalyst like piperidine, yielding the target compound as a red amorphous powder with a melting point of 111–112 °C and a moderate synthesis yield of 49% . Its structural identity is confirmed by NMR spectroscopy, with characteristic peaks for the acryloyl group (δ ~7.5–8.0 ppm for vinyl protons) and the dimethylamino group (δ ~3.0 ppm) .

This compound’s α,β-unsaturated ketone (enone) group acts as a nucleophilic center, enabling interactions with biological targets such as enzymes or receptors . While it is primarily studied as a tyrosinase/tyrosine hydroxylase inhibitor , its structural flexibility allows for derivatives with enhanced bioactivity.

Properties

IUPAC Name |

3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-21(2)16-10-7-14(8-11-16)9-12-18(22)17-13-15-5-3-4-6-19(15)24-20(17)23/h3-13H,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAFTEQUCQIHOC-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves the condensation reaction between 3-acetylcoumarin and 4-dimethylaminobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide in an ethanol-water mixture. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one has several scientific research applications:

Bioimaging: Due to its fluorescent properties, the compound is used as a fluorescent probe for imaging biological samples. It can be used to detect specific biomolecules or monitor cellular processes.

Chemical Sensing: The compound is employed in the development of chemical sensors for detecting various analytes, including metal ions and reactive oxygen species.

Medicinal Chemistry: The compound’s biological activity makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the presence of the coumarin moiety, which undergoes electronic transitions upon excitation with light. This property is exploited in bioimaging and chemical sensing applications. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin-chalcone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

- LM-021 (4-hydroxy derivative): The addition of a 4-hydroxy group enhances blood-brain barrier (BBB) penetration and neuroprotective effects in Alzheimer’s models. It activates CREB-mediated pathways via PKA, CaMKII, and ERK, reducing Aβ and tau aggregation .

- Morpholinophenyl analogue: Replacing dimethylamino with morpholine improves anticancer activity, likely due to increased lipophilicity and interactions with cellular targets .

- Trifluoromethyl derivative (3n): The electron-withdrawing CF₃ group reduces synthesis yield (41.4%) but may enhance metabolic stability .

- Pyrazoline hybrids: Cyclization of the enone group into a pyrazoline ring retains antibacterial activity, demonstrating the versatility of the core structure .

Physicochemical Properties

- Melting Points: Hydroxyl and morpholine substituents increase melting points (e.g., 192 °C for the morpholinophenyl derivative) due to hydrogen bonding and polarity .

- Tautomerism: The enone group in FN-10 and LM-021 exhibits keto-enol tautomerism, influencing solubility and binding affinity .

Biological Activity

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one, also known as LM-021, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C20H17NO3

- Molecular Weight : 319.4 g/mol

- CAS Number : 1022282-98-9

- IUPAC Name : 3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one

Neuroprotective Effects

Recent studies have indicated that LM-021 exhibits significant neuroprotective effects through the activation of the cAMP response element-binding protein (CREB) pathway. This pathway is crucial for neuronal survival and function. Specifically, LM-021 has been shown to:

- Increase CREB-mediated gene expression via protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) pathways in SH-SY5Y cells expressing amyloid-beta (Aβ) and tau proteins associated with Alzheimer's disease .

- Demonstrate antioxidative properties by scavenging reactive oxygen species (ROS), thereby reducing cellular damage induced by oxidative stress .

Enzyme Inhibition

LM-021 has also been evaluated for its inhibitory activity against several key enzymes implicated in neurodegenerative diseases:

- Monoamine Oxidase B (MAO-B) : It showed competitive inhibition with an IC50 value of 0.51 μM, indicating strong potential for managing neurodegenerative disorders by preventing the breakdown of neurotransmitters .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The compound exhibited moderate inhibitory activity against these enzymes, which are important targets in Alzheimer's treatment .

Study on Neuroprotection

In a study focusing on neuroprotection, LM-021 was tested on SH-SY5Y cells expressing Aβ and tau proteins. The results demonstrated that LM-021 significantly upregulated the expression of brain-derived neurotrophic factor (BDNF) and BCL2 apoptosis regulator genes, which are vital for neuronal health . The blockage of PKA, CaMKII, or ERK pathways negated these protective effects, confirming the specificity of LM-021's action.

Enzyme Activity Assessment

A comparative study assessed various coumarin-chalcone derivatives, including LM-021. The findings indicated that LM-021 was among the most effective compounds in inhibiting MAO-B and BChE, supporting its potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Data Summary Table

| Biological Activity | IC50 Value | Mechanism | Cell Line/Model |

|---|---|---|---|

| MAO-B Inhibition | 0.51 μM | Competitive inhibition | SH-SY5Y cells |

| AChE Inhibition | Moderate | Enzymatic inhibition | SH-SY5Y cells |

| BChE Inhibition | 7.00 μM | Competitive inhibition | SH-SY5Y cells |

| CREB Activation | N/A | Upregulation of gene expression | SH-SY5Y cells |

| Antioxidative Activity | N/A | ROS scavenging | SH-SY5Y cells |

Q & A

Q. What are the optimized synthetic routes for (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation between 3-acetylcoumarin and 4-dimethylaminobenzaldehyde. Conventional methods use ethanol as a solvent with piperidine catalysis under reflux (5–8 hours, 80°C), yielding ~49% product after recrystallization . Microwave-assisted synthesis reduces reaction time to 1–3 minutes, improving efficiency while maintaining comparable yields . TLC monitoring and recrystallization (ethanol or methanol) are standard purification steps.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key characterization includes:

- 1H/13C NMR : Confirms the chalcone-coumarin hybrid structure, with characteristic peaks for the α,β-unsaturated ketone (δ ~7.6–8.6 ppm for vinyl protons) and coumarin lactone (δ ~6.3–7.4 ppm for aromatic protons) .

- Melting Point : Reported as 111–112°C for pure samples .

- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹ for coumarin and chalcone carbonyls) .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature, while the hydrophobic coumarin core limits aqueous solubility. Stability studies recommend storage in inert atmospheres (≤4°C) to prevent photodegradation of the α,β-unsaturated system .

Advanced Research Questions

Q. What structure-activity relationships (SAR) explain its biological activity, and how do substituents modulate efficacy?

The dimethylamino group at the para position enhances electron delocalization, improving interactions with microbial enzymes (e.g., tyrosinase) and DNA intercalation. Substitution with electron-withdrawing groups (e.g., nitro) reduces activity, while extended conjugation (e.g., naphthyl) increases π-π stacking in antitumor targets . Derivatives with trifluoromethyl or heteroaromatic substituents show improved α-glucosidase inhibition (IC₅₀ < 10 µM) .

Q. How do photophysical properties, such as intramolecular charge transfer (ICT), impact its utility in fluorescence-based studies?

The compound exhibits strong ICT due to the electron-rich dimethylamino group and electron-deficient coumarin-chalcone system, resulting in solvatochromic shifts (λₐᵦₛ 330–490 nm in DMF/MeCN). This property enables applications as a fluorescent probe for metal ion detection (e.g., Pr³⁺) and bioimaging .

Q. What computational models predict its bioavailability and blood-brain barrier (BBB) permeability?

In silico tools (e.g., SwissADME, PreADMET) predict moderate BBB permeability (logBB > 0.3) due to its moderate lipophilicity (logP ~3.2) and molecular weight (~335 g/mol). However, high plasma protein binding (>90%) may limit free drug concentration in vivo .

Q. How can contradictory data on antimicrobial activity (e.g., MIC values) be resolved across studies?

Discrepancies in MIC values (e.g., 7.8 µg/mL vs. higher ranges) arise from variations in:

- Assay conditions : Broth microdilution vs. agar diffusion methods.

- Microbial strains : Gram-positive vs. resistant pathogens.

- Compound purity : Recrystallization vs. crude product use . Standardized protocols (CLSI guidelines) and LC-MS purity verification (>95%) are recommended for reproducibility.

Methodological Insights

- Synthetic Optimization : Microwave irradiation reduces side reactions (e.g., chalcone dimerization) compared to conventional heating .

- Biological Assays : Use HepG2 or MCF-7 cell lines for antitumor screening, with IC₅₀ values validated via MTT assays .

- Computational Validation : MD simulations confirm stable binding to tyrosinase (PDB: 2Y9X) via H-bonding with His263 and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.